
3-(1-(3-Bromobenzoyl)piperidin-4-yl)imidazolidin-2,4-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(3-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a bromobenzoyl group, a piperidine ring, and an imidazolidine-2,4-dione moiety
Wissenschaftliche Forschungsanwendungen
3-[1-(3-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anticonvulsant and antibacterial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Wirkmechanismus
Target of Action
Similar compounds have been known to targetcereblon , a protein that plays a crucial role in various cellular processes .
Mode of Action
If it acts like other cereblon ligands, it would bind to cereblon and modulate its activity . The exact nature of these changes depends on the specific context and environment in which the compound is acting.
Biochemical Pathways
Given its potential role as a cereblon ligand, it could potentially modulate a variety of cellular processes . .
Result of Action
The molecular and cellular effects of 3-(1-(3-Bromobenzoyl)piperidin-4-yl)imidazolidine-2,4-dione’s action depend on the specific context in which it is used. Given its potential role as a cereblon ligand, it could potentially modulate a variety of cellular processes . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is to start with the bromination of benzoyl chloride to obtain 3-bromobenzoyl chloride. This intermediate is then reacted with piperidine to form 3-bromobenzoylpiperidine. The final step involves the cyclization of this intermediate with imidazolidine-2,4-dione under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(3-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazolidine-2,4-dione Derivatives: These compounds share the imidazolidine-2,4-dione core and exhibit similar biological activities.
Bromobenzoyl Piperidine Derivatives: Compounds with the bromobenzoyl piperidine moiety also show comparable pharmacological properties.
Uniqueness
3-[1-(3-Bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
IUPAC Name |
3-[1-(3-bromobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3/c16-11-3-1-2-10(8-11)14(21)18-6-4-12(5-7-18)19-13(20)9-17-15(19)22/h1-3,8,12H,4-7,9H2,(H,17,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBSIVVYPLWTFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
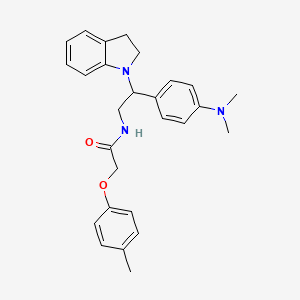

![3-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid](/img/structure/B2403812.png)
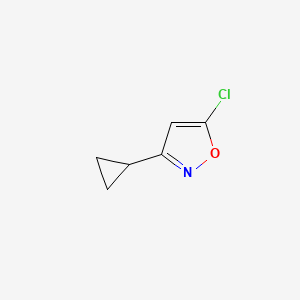
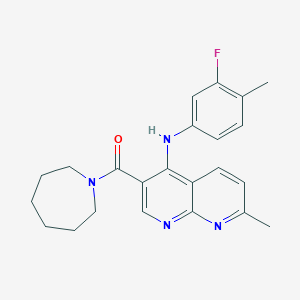

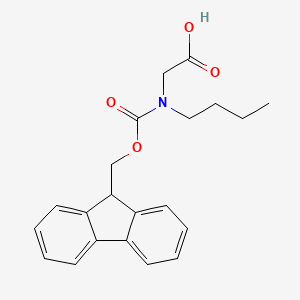
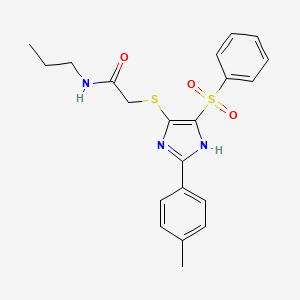
![2,6-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2403819.png)
![N-(2-bromophenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2403823.png)

![2-(5-Ethylsulfonyl-2-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2403829.png)
![6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2403831.png)

